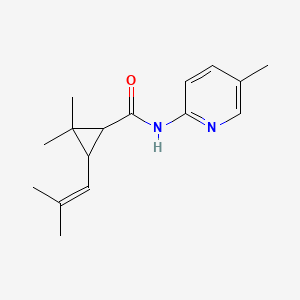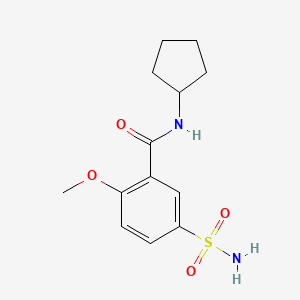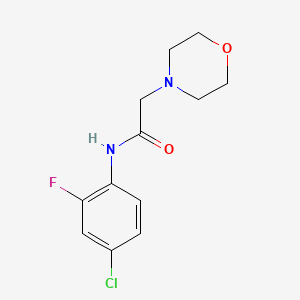![molecular formula C23H22ClNO3 B5020939 3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride](/img/structure/B5020939.png)
3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of phenyl benzoate derivatives, which have been found to exhibit a wide range of biological activities. In
Scientific Research Applications
3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in tumor cells. This compound has also been shown to protect against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride in lab experiments is its ability to selectively target specific enzymes and signaling pathways involved in inflammation and tumor growth. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride. These include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for neurodegenerative diseases, and development of more selective and less toxic analogs of this compound. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in experimental settings.
Synthesis Methods
The synthesis of 3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride involves the reaction of 3-methyl-4-iodophenyl benzoate with 5-(4-morpholinyl)-1,3-pentadiyne in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
properties
IUPAC Name |
[3-methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3.ClH/c1-19-18-22(27-23(25)21-9-4-2-5-10-21)12-11-20(19)8-6-3-7-13-24-14-16-26-17-15-24;/h2,4-5,9-12,18H,13-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJJHXAMWGZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)C#CC#CCN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5020858.png)
![(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)
![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)

![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)
![[3-methyl-8-(4-methyl-1-piperidinyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B5020896.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)
![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)


![11-benzyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)

